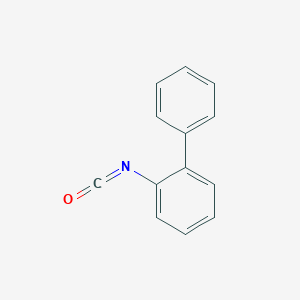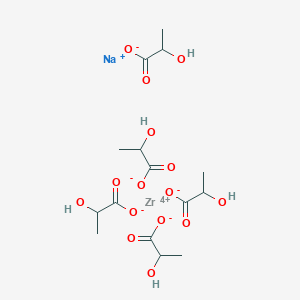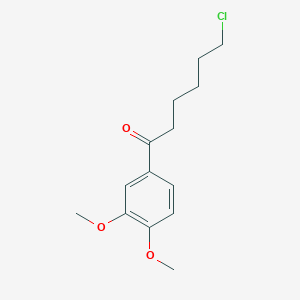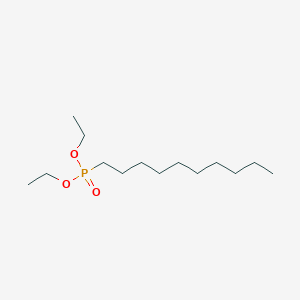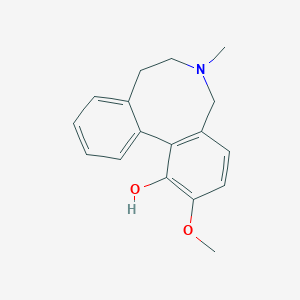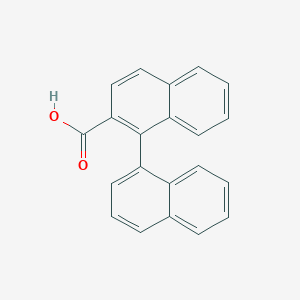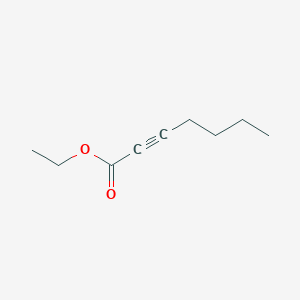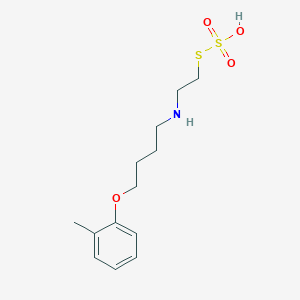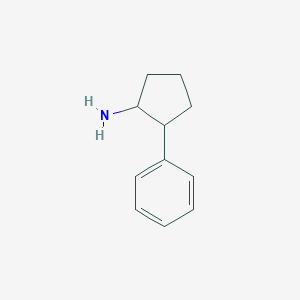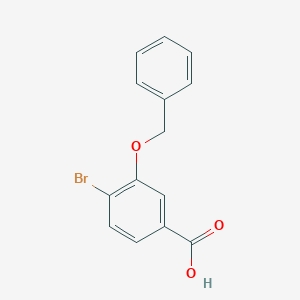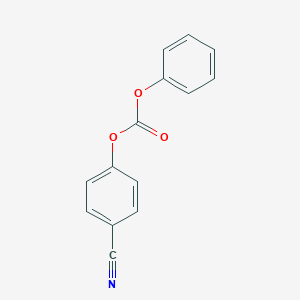
(4-Cyanophenyl) phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyanophenyl) phenyl carbonate, also known as CPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPC is a white crystalline solid that is soluble in organic solvents and is used in various applications such as in the production of liquid crystal displays, electro-optic devices, and as a monomer in the synthesis of polymers.
Mecanismo De Acción
(4-Cyanophenyl) phenyl carbonate is a photoresponsive compound that undergoes a photochemical reaction when exposed to ultraviolet light. The mechanism of this reaction involves the formation of a carbamate intermediate, which then undergoes a rearrangement to form a cyclic carbonate. This reaction has potential applications in the production of photoresponsive materials and in the development of new photochemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (4-Cyanophenyl) phenyl carbonate. However, studies have shown that (4-Cyanophenyl) phenyl carbonate has low toxicity and is not mutagenic or carcinogenic. (4-Cyanophenyl) phenyl carbonate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Cyanophenyl) phenyl carbonate has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to undergo photochemical reactions. However, (4-Cyanophenyl) phenyl carbonate has some limitations, including its low solubility in water and its sensitivity to moisture and air.
Direcciones Futuras
There are several future directions for research on (4-Cyanophenyl) phenyl carbonate. One potential direction is the development of new photoresponsive materials using (4-Cyanophenyl) phenyl carbonate. Another potential direction is the use of (4-Cyanophenyl) phenyl carbonate in the production of new antimicrobial agents. Additionally, (4-Cyanophenyl) phenyl carbonate could be used as a cross-linking agent in the production of new hydrogels for tissue engineering applications. Further research is needed to fully understand the potential applications of (4-Cyanophenyl) phenyl carbonate in scientific research.
Métodos De Síntesis
The synthesis of (4-Cyanophenyl) phenyl carbonate involves the reaction of phenyl chloroformate with 4-cyanophenol in the presence of a base catalyst such as triethylamine. The reaction takes place at room temperature and produces (4-Cyanophenyl) phenyl carbonate as a white crystalline solid with a yield of up to 85%. The purity of the final product can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
(4-Cyanophenyl) phenyl carbonate has been extensively studied in scientific research due to its unique properties such as its ability to undergo photochemical reactions and its potential as a liquid crystal material. (4-Cyanophenyl) phenyl carbonate has been used in the synthesis of various polymers such as poly(ethylene glycol) (PEG)-based polymers, which have been used in drug delivery systems. (4-Cyanophenyl) phenyl carbonate has also been used as a cross-linking agent in the production of hydrogels, which have potential applications in tissue engineering.
Propiedades
Número CAS |
17175-15-4 |
|---|---|
Nombre del producto |
(4-Cyanophenyl) phenyl carbonate |
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
(4-cyanophenyl) phenyl carbonate |
InChI |
InChI=1S/C14H9NO3/c15-10-11-6-8-13(9-7-11)18-14(16)17-12-4-2-1-3-5-12/h1-9H |
Clave InChI |
NDAZHUOVVOFBHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



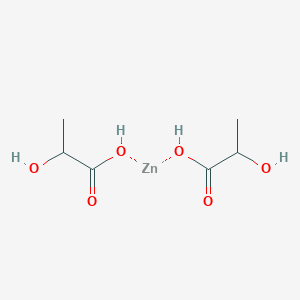
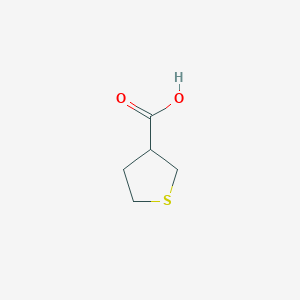
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
